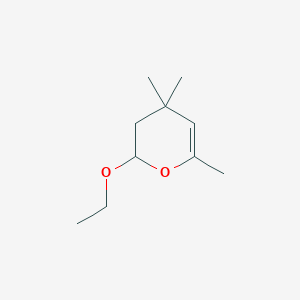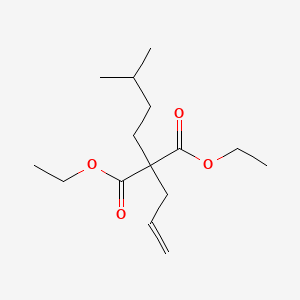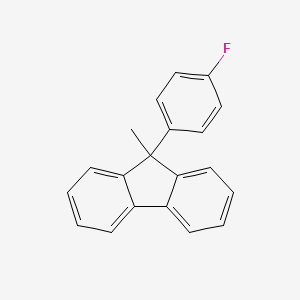![molecular formula C16H22O3S B14609646 3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol CAS No. 59482-67-6](/img/structure/B14609646.png)
3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol is a chemical compound known for its unique structure and properties It features a benzenesulfonyl group attached to a cyclohexene ring, which is further substituted with methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol typically involves the reaction of benzenesulfonyl chloride with a suitable cyclohexene derivative. One common method includes the use of phosphorus pentachloride or phosphorus oxychloride as reagents to facilitate the sulfonylation process . The reaction is carried out under controlled temperature conditions to ensure the desired product is obtained with high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and halogenated compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol involves its interaction with molecular targets through its benzenesulfonyl group. This group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include electrophilic aromatic substitution and nucleophilic addition reactions .
類似化合物との比較
Similar Compounds
3-Fluoro-4-methylbenzenesulfonyl chloride: This compound features a similar benzenesulfonyl group but with different substituents, leading to distinct chemical properties.
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonyl group and are studied for their biological activities.
Uniqueness
3-[(Benzenesulfonyl)methyl]-2,4,4-trimethylcyclohex-2-en-1-ol is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
59482-67-6 |
|---|---|
分子式 |
C16H22O3S |
分子量 |
294.4 g/mol |
IUPAC名 |
3-(benzenesulfonylmethyl)-2,4,4-trimethylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C16H22O3S/c1-12-14(16(2,3)10-9-15(12)17)11-20(18,19)13-7-5-4-6-8-13/h4-8,15,17H,9-11H2,1-3H3 |
InChIキー |
YAMPQTBRJXYNFI-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(CCC1O)(C)C)CS(=O)(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



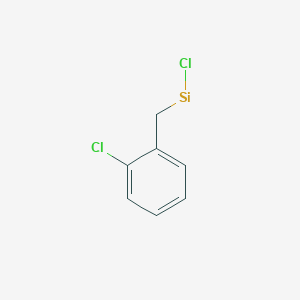
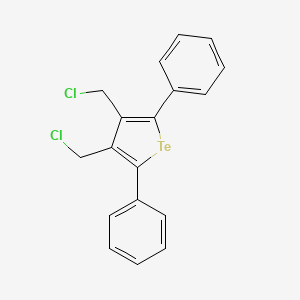

![(2S)-2-Methyl-3-[(phenylcarbamoyl)oxy]propanoic acid](/img/structure/B14609588.png)


